An In-depth Technical Guide to Methyl 6-bromo-3-fluoro-2-methylbenzoate
An In-depth Technical Guide to Methyl 6-bromo-3-fluoro-2-methylbenzoate
CAS Number: 1807191-86-1
This guide provides a comprehensive technical overview of Methyl 6-bromo-3-fluoro-2-methylbenzoate, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic route, predicted spectroscopic data for characterization, potential applications, and essential safety information.
Introduction: The Significance of a Polysubstituted Aromatic Scaffold
Methyl 6-bromo-3-fluoro-2-methylbenzoate is a unique trifunctionalized aromatic ester. The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the benzoate core offers a versatile platform for a wide range of chemical transformations. The presence of these distinct functional groups allows for selective and sequential modifications, making it a valuable intermediate in the synthesis of complex organic molecules.
The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents. The methyl group provides steric and electronic influence, further fine-tuning the properties of derivative compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyl 6-bromo-3-fluoro-2-methylbenzoate is presented in the table below. These values are based on available data for the compound and related structures.
| Property | Value |
| CAS Number | 1807191-86-1 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Appearance | Predicted to be a white to off-white solid or a colorless to pale yellow liquid |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Synthesis and Purification
Caption: Proposed two-step synthesis of Methyl 6-bromo-3-fluoro-2-methylbenzoate.
Part 1: Synthesis of 6-Bromo-3-fluoro-2-methylbenzoic Acid
The initial step involves the oxidation of the methyl group of 2-bromo-5-fluorotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Experimental Protocol:
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To a solution of 2-bromo-5-fluorotoluene (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., pyridine or tert-butanol), add potassium permanganate (KMnO₄, approx. 3-4 eq) portion-wise.
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Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
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Combine the filtrate and washings and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.
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The product, 6-bromo-3-fluoro-2-methylbenzoic acid, will precipitate out of the solution.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part 2: Fischer Esterification to Methyl 6-bromo-3-fluoro-2-methylbenzoate
The synthesized carboxylic acid is then converted to its corresponding methyl ester via a Fischer esterification reaction.
Experimental Protocol:
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Suspend 6-bromo-3-fluoro-2-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
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Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq).
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Heat the reaction mixture to reflux (around 65 °C) and stir for several hours. Monitor the reaction by TLC.
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Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure Methyl 6-bromo-3-fluoro-2-methylbenzoate.
Predicted Spectroscopic Analysis and Characterization
As experimental spectroscopic data is not publicly available, the following are predicted spectra based on the structure of Methyl 6-bromo-3-fluoro-2-methylbenzoate and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons.
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Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (approx. δ 7.0-7.5 ppm). Due to the fluorine substitution, these signals will likely appear as doublets or doublet of doublets, with coupling constants characteristic of ortho and meta H-F coupling.
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Methyl Protons (-CH₃): A singlet is expected for the methyl group attached to the aromatic ring, likely in the region of δ 2.3-2.5 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet for the methyl ester group is anticipated around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
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Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.[1]
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Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The chemical shifts will be influenced by the bromo, fluoro, methyl, and carboxylate substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
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Methyl Carbon (-CH₃): The methyl carbon on the ring will likely appear in the range of δ 15-20 ppm.
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Methoxy Carbon (-OCH₃): The methoxy carbon of the ester is expected around δ 52-55 ppm.[1]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks with approximately 1:1 ratio). Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) and the loss of the entire methoxycarbonyl group (-COOCH₃).[2][3]
Applications in Research and Development
Methyl 6-bromo-3-fluoro-2-methylbenzoate is a prime candidate for use as a versatile building block in drug discovery and development. The strategic positioning of its functional groups allows for a multitude of synthetic elaborations.
Caption: Potential synthetic transformations of Methyl 6-bromo-3-fluoro-2-methylbenzoate.
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Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the 6-position, enabling the rapid generation of diverse compound libraries for screening.
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Fluorine's Role in Medicinal Chemistry: The fluorine atom at the 3-position can significantly enhance the pharmacological properties of a molecule. It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[4][5]
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Ester and Carboxylic Acid Modifications: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, including amides, acid chlorides, and other esters. This allows for further diversification and the introduction of functionalities that can interact with biological targets.
Handling, Storage, and Safety
As with all laboratory chemicals, Methyl 6-bromo-3-fluoro-2-methylbenzoate should be handled with appropriate care. While specific toxicity data is not available for this compound, general precautions for halogenated aromatic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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